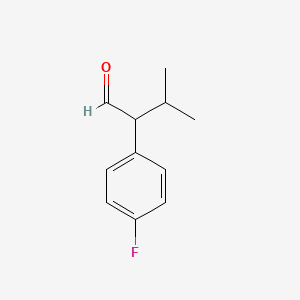

2-(4-Fluorophenyl)-3-methylbutanal

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUYOLXSBQPTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reaction on Chiral Aldehydes

One of the most detailed and studied methods involves the synthesis of 2-(4-Fluorophenyl)-3-methylbutanal derivatives through a multi-step process starting from chiral 2-amino-3-methylbutanol. This approach was reported in a study focusing on the synthesis of enantiomerically pure amino alcohols and their derivatives:

- Starting Material : (2R)-2-amino-3-methylbutanol or its enantiomer.

- Protection Step : The amino group is first N-protected by benzyl groups to prevent side reactions.

- Oxidation : The protected amino alcohol is oxidized to the corresponding aldehyde.

- Grignard Reaction : The aldehyde is reacted with 4-fluorophenylmagnesium bromide, a Grignard reagent, to introduce the 4-fluorophenyl moiety. This step yields a mixture of diastereomeric amino alcohols.

- Separation and Further Transformation : The diastereomers are separated by column chromatography. The hydroxy group is then activated (e.g., mesylation), followed by nucleophilic ring-opening reactions to yield the desired amino derivatives, which can be further converted to the target aldehyde.

This method allows for stereochemical control and high yields of the intermediate compounds, which can be further elaborated to this compound or related complexes (e.g., platinum complexes) with high purity and enantiomeric excess.

Oxidation of Corresponding Alcohols

Another common strategy to prepare this compound involves the oxidation of the corresponding 2-(4-fluorophenyl)-3-methylbutanol:

- Starting Alcohol : The corresponding 3-methylbutanol substituted with a 4-fluorophenyl group.

- Oxidizing Agents : Mild oxidants such as oxalyl chloride with DMSO (Swern oxidation), or PCC (pyridinium chlorochromate), are employed to selectively oxidize the primary or secondary alcohol to the aldehyde without overoxidation to acids.

- Reaction Conditions : Low temperatures (e.g., -60°C) are maintained to control the reaction and avoid side products.

This method is advantageous for its simplicity and the availability of starting materials, although stereochemical control depends on the starting alcohol’s configuration.

Use of Organometallic Reagents for Aromatic Substitution

The incorporation of the 4-fluorophenyl group is typically achieved via organometallic reagents such as:

- 4-Fluorophenylmagnesium Bromide (Grignard Reagent) : Reacts with aldehydes or activated intermediates to form the carbon-carbon bond at the alpha position to the aldehyde.

- Reaction Parameters : The reaction is generally conducted in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control reactivity and selectivity.

This step is crucial for introducing the fluorophenyl moiety with high regio- and stereoselectivity.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction on Chiral Aldehyde | (2R)-2-amino-3-methylbutanol, 4-fluorophenylmagnesium bromide | N-protection (benzyl), oxidation (DMSO/oxalyl chloride), Grignard reaction in THF, low temp | High stereochemical control, high purity | Multi-step, requires chiral starting material |

| Oxidation of Corresponding Alcohol | 2-(4-Fluorophenyl)-3-methylbutanol | PCC, Swern oxidation (DMSO/oxalyl chloride), low temp | Simple, mild conditions | Requires availability of alcohol precursor |

| Multi-component Reactions (Mukaiyama's reagent) | Aromatic aldehydes and related substrates | Mukaiyama's reagent, MeCN solvent | One-pot synthesis potential | Less documented for this specific aldehyde |

| Vapor-phase Fluorination/Chlorination | Related aromatic compounds (e.g., picolines) | High temp, transition metal catalysts | Industrial scale fluorination | Not directly applicable to aldehyde synthesis |

Research Findings and Notes

- The Grignard approach is the most detailed and reliable for preparing enantiomerically pure this compound derivatives, as demonstrated by extensive NMR, IR, and chromatographic analyses.

- Oxidation methods provide a straightforward route but depend heavily on the availability of the corresponding alcohol and control of oxidation state.

- Advanced catalytic and vapor-phase methods are more suited for large-scale industrial fluorination of simpler aromatic compounds rather than complex aldehydes.

- The stereochemistry and purity of the final aldehyde are critical for its application in pharmaceuticals, and methods allowing stereochemical control are preferred.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-3-methylbutanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and heat.

Reduction: NaBH4, LiAlH4, and mild conditions.

Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

Oxidation: 2-(4-Fluorophenyl)-3-methylbutanoic acid.

Reduction: 2-(4-Fluorophenyl)-3-methylbutanol.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Structure

- Chemical Formula: C11H13F

- Molecular Weight: 182.22 g/mol

- CAS Number: 1181631-88-8

Medicinal Chemistry

2-(4-Fluorophenyl)-3-methylbutanal is being explored as a precursor for various pharmaceuticals. Its fluorinated structure is known to influence pharmacokinetic properties such as lipophilicity and metabolic stability. Research has indicated that fluorinated compounds often exhibit enhanced biological activity, making them suitable candidates for drug development.

Case Studies

- Anticancer Agents: A study highlighted the synthesis of fluorinated analogs of known anticancer drugs, where this compound served as a key intermediate. The introduction of fluorine was found to improve the compound's potency against certain cancer cell lines .

- Antimicrobial Activity: Another investigation focused on the compound's potential as an antimicrobial agent. The presence of the fluorine atom was shown to enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for creating complex molecules through various chemical reactions such as:

- Alkylation Reactions: Its reactivity allows for efficient alkylation processes, facilitating the introduction of additional functional groups.

- Fluorination Reactions: The compound can undergo further fluorination to yield derivatives with modified properties, which are valuable in developing new materials and chemicals .

Biological Studies

Research has also explored the biological interactions of this compound with various biomolecules. The fluorine substitution can affect binding affinities and selectivity toward biological targets.

Mechanism of Action

2-(4-Fluorophenyl)-3-methylbutanal is compared to other similar compounds, such as 2-(3-fluorophenyl)-3-methylbutanal and 2-(4-fluorophenyl)-3-ethylbutanal. Its uniqueness lies in the specific positioning of the fluorine atom and the methyl group, which influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-(4-Fluorophenyl)-3-methyl-1H-indole, though they differ in functional groups and properties:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties/Interactions |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-3-methyl-1H-indole | C₁₅H₁₂FN | 225.26 | Indole, Fluorophenyl | π-system interactions |

| 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid | C₁₂H₁₅FO₂ | 210.24 | Carboxylic acid, Fluorophenyl | Intermediate in pharmaceutical synthesis |

| (4-Fluoro-3-methylphenyl)methylamine | C₁₃H₂₀FN | 209.30 | Amine, Fluorophenyl | Potential bioactive amine derivative |

Structural Differences

- 2-(4-Fluorophenyl)-3-methyl-1H-indole : Features an indole core with a fluorine atom and methyl group on the phenyl ring. The N–H group participates in π-system interactions rather than hydrogen bonding, influencing its solid-state packing .

- 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid: Contains a carboxylic acid chain attached to a fluorinated phenyl group. This polar functional group enhances solubility and reactivity in acidic/basic conditions, making it a pharmaceutical intermediate .

- (4-Fluoro-3-methylphenyl)methylamine : A branched amine with a fluorinated benzyl group. The amine group confers basicity, enabling salt formation or coordination chemistry .

Physicochemical Properties

- Crystallinity: Only the indole compound has reported crystallographic data, with a monoclinic system and distinct lattice parameters .

- Molecular Weight : All three compounds have similar molecular weights (~209–225 g/mol), but their functional groups dictate divergent physicochemical behaviors (e.g., solubility, melting points).

Research Implications and Limitations

The provided evidence highlights the structural uniqueness of 2-(4-Fluorophenyl)-3-methyl-1H-indole compared to its analogs. However, gaps remain:

- Limited data on the synthesis and applications of the butanoic acid and amine derivatives .

- No direct comparison of reactivity or biological activity among these compounds.

- Further studies are needed to explore the indole’s π-interactions in catalysis or material science contexts .

Biological Activity

2-(4-Fluorophenyl)-3-methylbutanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of starting materials that include fluorinated aromatic compounds. The synthetic routes often aim to enhance the yield and purity of the final product while maintaining its desired biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity . For example, platinum(II) complexes derived from this compound have shown promising results against various cancer cell lines, including MCF-7 and MDA-MB 231 breast cancer cells. These complexes demonstrated cytotoxic effects that were superior to traditional chemotherapeutics like cisplatin at certain concentrations, suggesting enhanced cellular uptake and increased DNA adduct levels, which are critical for their anticancer efficacy .

The proposed mechanism for the anticancer activity involves the formation of DNA adducts, leading to increased DNA damage and subsequent cell death. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly affect the potency and selectivity of these compounds against cancer cells .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study focused on synthesizing enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes revealed that these compounds exhibited notable antiproliferative effects on breast cancer cell lines. The (R,R)-isomer showed slightly higher activity compared to its (S,S) counterpart at lower concentrations, indicating that stereochemistry plays a crucial role in their biological efficacy .

Case Study 2: Comparative Analysis with Cisplatin

In comparative studies against cisplatin, it was found that certain platinum complexes derived from this compound required lower concentrations to achieve similar or greater anticancer effects. This finding highlights the potential for developing more effective chemotherapeutic agents with reduced side effects .

Data Table: Biological Activity Overview

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [1,2-Diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) | MCF-7 | 0.05 | DNA adduct formation |

| [R,R]-isomer | MDA-MB 231 | 0.04 | Increased cellular uptake |

| Cisplatin | MCF-7 | 0.10 | DNA cross-linking |

Q & A

Q. How can computational and experimental data be integrated to refine the pharmacokinetic profile of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.